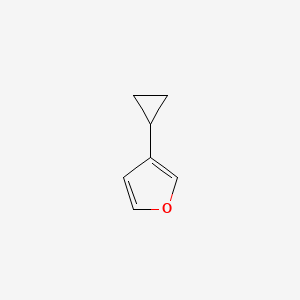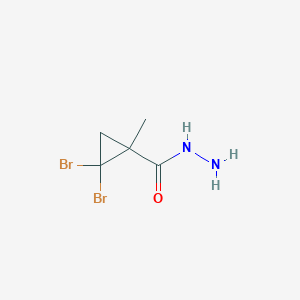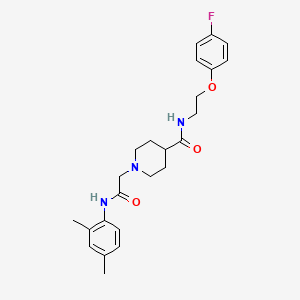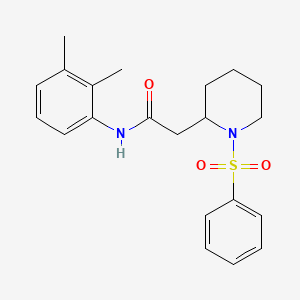
N-(2,3-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2,3-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide often involves multiple steps, including the coupling of benzenesulfonyl chloride with aminopiperidine under controlled pH conditions to form a parent compound, followed by substitution reactions to introduce various electrophiles. One study described the synthesis of N-aryl/aralkyl substituted derivatives through substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethylformamide (DMF), demonstrating the compound's complex synthetic pathway and versatility in generating biologically active derivatives (Khalid et al., 2014).
Molecular Structure Analysis
The structural analysis of related compounds shows that the acetamide and piperidine units can have significant interactions, affecting the compound's overall configuration and properties. For instance, crystallographic analysis of similar compounds has provided insights into their molecular geometry, showing that such molecules can form dimers via hydrogen bonds and are often stabilized by various intermolecular interactions (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives have been explored through their ability to undergo various chemical reactions. These reactions include acetylation, bromination, and sulfonation, which can significantly alter the compound's biological activity. For example, derivatives have been synthesized for potential antibacterial, antifungal, and anthelmintic activities, indicating the compound's chemical versatility and potential for therapeutic applications (Khan et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. Detailed crystallographic studies reveal the compound's solid-state characteristics, including its molecular conformation and the existence of hydrogen bonding, which can influence its solubility and stability (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards enzymes or potential for forming derivatives with varied biological activities, highlight the compound's applicability in designing new therapeutic agents. Investigations into its enzyme inhibition capabilities, for instance, have shown promising activity against targets like acetylcholinesterase and butyrylcholinesterase, suggesting potential for treating diseases where modulation of these enzymes is beneficial (Khalid et al., 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(2,3-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives have been synthesized and evaluated for various biological activities. These compounds were synthesized by pairing benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles. The synthesized compounds were tested against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, displaying promising activity against some while remaining inactive against others (Khalid et al., 2014).
Antibacterial, Antifungal, and Anthelmintic Screening
A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and screened for antibacterial, antifungal, and anthelmintic activities. Some of these compounds exhibited significant biological activities. The active compounds showed similar binding poses to target proteins as standards, indicating a good correlation between binding energy and observed in vitro data for active compounds. This research also explored the application of these compounds in latent fingerprint analysis, showing potential as fingerprint agents (Khan et al., 2019).
Enzyme Inhibition and Potential Therapeutic Applications
Further studies have shown that derivatives of this compound have been synthesized and displayed enzyme inhibitory activities. These compounds have been evaluated against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising activities. Such studies highlight the therapeutic potential of these compounds in treating conditions related to enzyme dysregulation (Khalid, 2012).
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-9-8-13-20(17(16)2)22-21(24)15-18-10-6-7-14-23(18)27(25,26)19-11-4-3-5-12-19/h3-5,8-9,11-13,18H,6-7,10,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSHJXSUPHNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

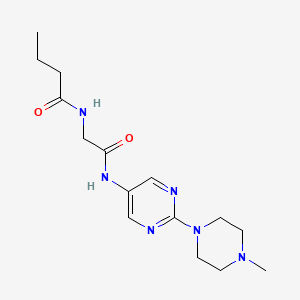
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
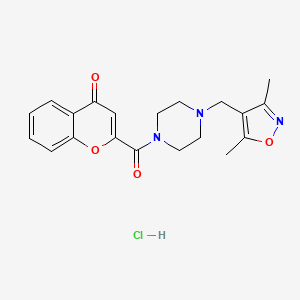
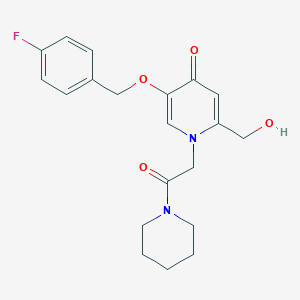
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)
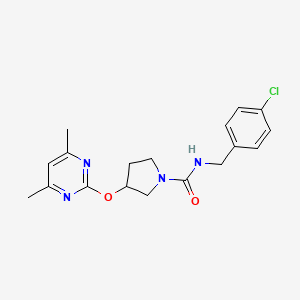

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
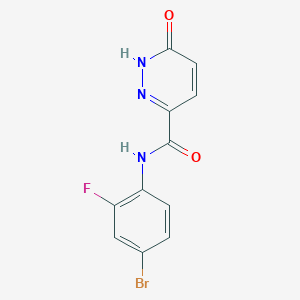
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)
